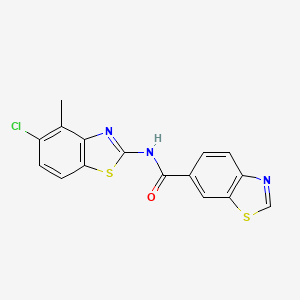![molecular formula C24H25NO5 B2851307 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid CAS No. 2418650-63-0](/img/structure/B2851307.png)
9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is similar in structure . It has a molecular weight of 506.6 . Another related compound is “®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid” with a molecular weight of 452.50 .
Molecular Structure Analysis
The InChI code for the related compound “2-(((9H-fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid” is1S/C29H34N2O6/c1-28(2,3)37-27(35)30-14-12-29(13-15-30)18-31(16-24(29)25(32)33)26(34)36-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,12-18H2,1-3H3,(H,32,33) . Physical and Chemical Properties Analysis
The related compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is a solid . It should be stored at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been utilized for the protection of hydroxy-groups in the synthesis of complex organic compounds. This functionality allows for the selective deprotection under mild conditions, demonstrating its utility in the synthesis of peptides and nucleotides where orthogonal protection strategies are essential. The Fmoc group's stability and selective removability make it a cornerstone in synthetic organic chemistry, especially in the construction of peptides through solid-phase synthesis techniques (Gioeli & Chattopadhyaya, 1982).
Enhanced Reactivity in Organic Reactions
The structure of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid derivatives has been found to exhibit enhanced reactivity in specific organic reactions. For instance, certain spirolactams and spirolactones derived from related structures have shown increased reactivity and substrate scope in the Castagnoli-Cushman reaction with imines, suggesting a broader applicability in the synthesis of nitrogen-containing heterocycles (Rashevskii et al., 2020).
Contribution to Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have contributed to the understanding of molecular structures and interactions. The crystal structure analysis of fluorene-9-carboxylic acid, a related compound, has revealed insights into hydrogen bonding and molecular stacking, which are critical for designing molecules with specific physical and chemical properties (Blackburn, Dobson, & Gerkin, 1996).
Applications in Asymmetric Synthesis
The spirocyclic structures related to this compound are integral in the field of asymmetric synthesis. These compounds serve as intermediates in the production of α-hydroxyalkanoic acids and other chiral molecules, showcasing the spirocyclic scaffold's versatility in constructing complex, biologically active molecules (Tsai, Su, & Lin, 2008).
Implications for Antibacterial Research
Recent studies have explored the antibacterial potential of triaza and dioxa aza spiro derivatives, highlighting their effectiveness against various bacterial strains. This research opens up new avenues for the development of novel antibacterial agents utilizing the spirocyclic framework as a core structure (Natarajan et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)21-24(11-5-6-12-24)30-14-13-25(21)23(28)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNLPUDLFIJWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(N(CCO2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline](/img/structure/B2851224.png)
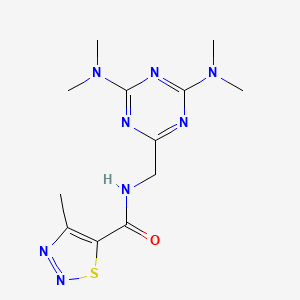
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)
![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2851231.png)
![[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine](/img/structure/B2851232.png)
![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide](/img/structure/B2851236.png)
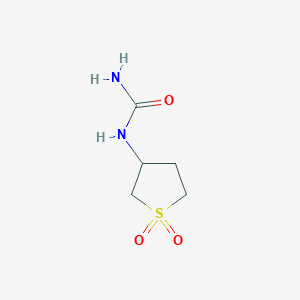
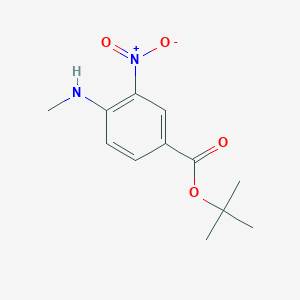
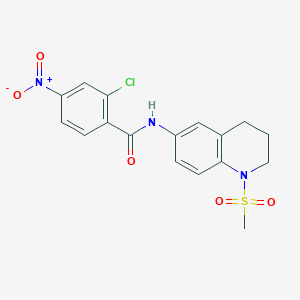
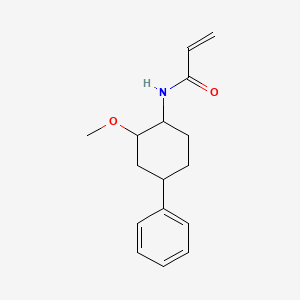
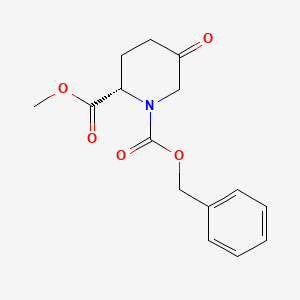
![(2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851246.png)
